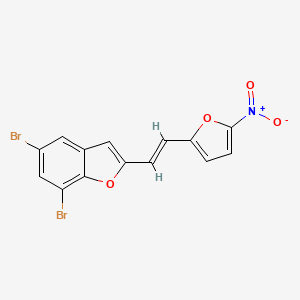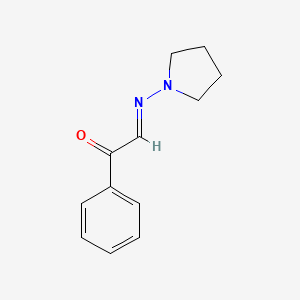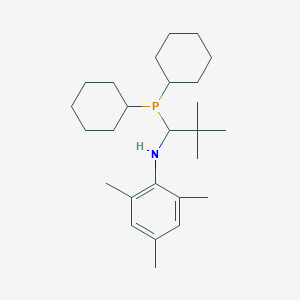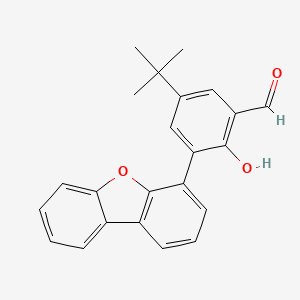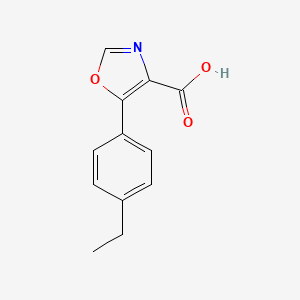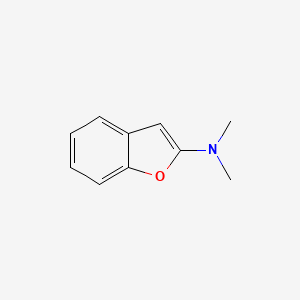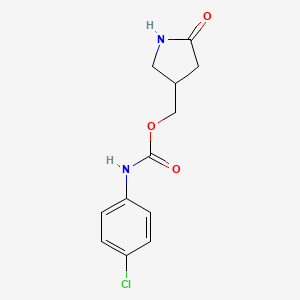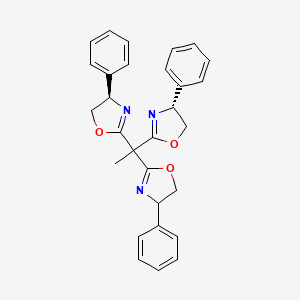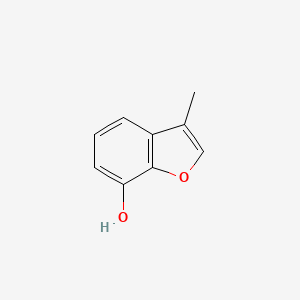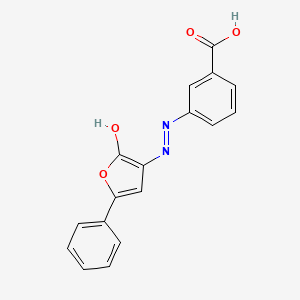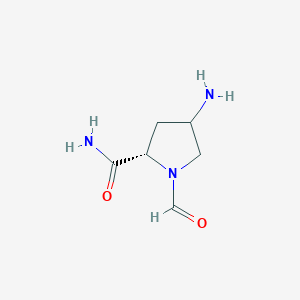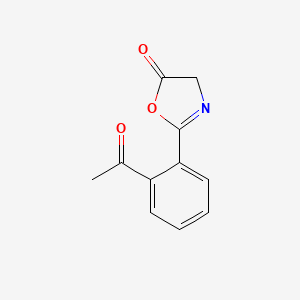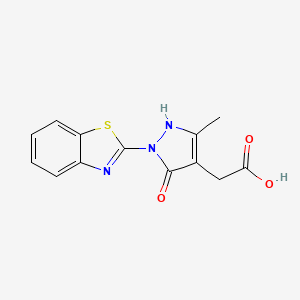
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dibenzylamino group attached to the isoquinoline core, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The final step involves the nucleophilic substitution reaction where dibenzylamine is reacted with the isoquinoline derivative in the presence of a suitable base like sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
Scientific Research Applications
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one include other isoquinoline derivatives such as:
6-(Dimethylamino)-4-methylisoquinolin-1(2H)-one: Differing by the presence of dimethylamino instead of dibenzylamino, this compound may exhibit different pharmacological properties.
4-Methylisoquinolin-1(2H)-one: Lacking the dibenzylamino group, this simpler compound serves as a basis for comparison in terms of reactivity and application.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
918812-86-9 |
|---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(dibenzylamino)-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H22N2O/c1-18-15-25-24(27)22-13-12-21(14-23(18)22)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,27) |
InChI Key |
IZSUVWLYEQBDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


